(4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE
Description
(4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a chlorofluorophenyl group and a tetrahydrobenzoxadiazole moiety
Properties
IUPAC Name |
(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-10-6-9(15)5-4-8(10)7-19-16-11-2-1-3-12-13(11)18-20-17-12/h4-6H,1-3,7H2/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHTJMHNJVEW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=C(C=C(C=C3)F)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=C(C=C(C=C3)F)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazole ring.
Introduction of the Chlorofluorophenyl Group: This step involves the substitution reaction where the chlorofluorophenyl group is introduced to the benzoxadiazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: This involves the synthesis of the compound in batches, with careful control of reaction parameters.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
(4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4E)-N-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE include:
Dichloroanilines: These compounds have a similar aniline ring structure with chlorine substitutions.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethylphenyl group, which imparts unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
